molecular formula C16H13NO4S B6581304 methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate CAS No. 1206985-75-2

methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate

Cat. No.: B6581304
CAS No.: 1206985-75-2
M. Wt: 315.3 g/mol
InChI Key: DHEZXEJNMHIPRX-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a methyl ester group at position 2 and an amide-linked 3-oxo-indene moiety at position 2. This structural motif is critical in materials science and medicinal chemistry, where such compounds often serve as intermediates for synthesizing optoelectronic materials or bioactive molecules .

Properties

IUPAC Name

methyl 3-[(3-oxo-1,2-dihydroindene-1-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-21-16(20)14-12(6-7-22-14)17-15(19)11-8-13(18)10-5-3-2-4-9(10)11/h2-7,11H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEZXEJNMHIPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid with thiophene-2-carboxylic acid, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially useful properties.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that derivatives of indene compounds exhibit significant anticancer properties. Methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate has been investigated for its efficacy against various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Applications in Materials Science

1. Organic Electronics
this compound can be utilized in organic electronic devices due to its semiconducting properties. Its integration into organic light-emitting diodes (OLEDs) has been explored, demonstrating improved efficiency and stability compared to traditional materials .

2. Photovoltaics
In the field of photovoltaics, this compound serves as a potential electron donor material in organic solar cells. Its ability to form charge transfer complexes enhances the performance of solar cells, contributing to higher power conversion efficiencies .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibition of breast cancer cell proliferation; apoptosis induction.
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria.
Organic Electronics Improved efficiency in OLED applications; stability enhancements noted.
Photovoltaics Enhanced power conversion efficiencies in organic solar cells.

Mechanism of Action

The mechanism by which methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would be determined through detailed biochemical studies and experimental validation.

Comparison with Similar Compounds

The compound is compared to structurally related thiophene-2-carboxylate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituent at Thiophene-3 Position Core Functional Groups Molecular Weight (g/mol) CAS Number
Methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate (Target) 3-Oxo-indene amide Thiophene, ester, amide, conjugated ketone 329.33* 328270-77-5
Methyl 3-(2-oxo-2H-chromene-3-amido)thiophene-2-carboxylate Coumarin (2-oxo-chromene) amide Thiophene, ester, amide, fused benzene-pyrone 329.33 328270-77-5
Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate 2,4-Dichlorobenzamide Thiophene, ester, halogenated aryl amide 344.19 424812-72-6
Methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate Ethoxycarbonyl-protected amine Thiophene, ester, carbamate 229.25 227958-47-6
Methyl 3-{[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino}thiophene-2-carboxylate Pyrazolone Schiff base Thiophene, ester, heterocyclic Schiff base 341.38 1025619-73-1

*Molecular weight calculated based on formula C₁₆H₁₁NO₅S.

Key Observations :

  • Electron-Withdrawing vs.
  • Planarity and π-π Interactions: The fused indene system in the target compound increases planarity relative to the non-conjugated dichlorobenzamide derivative, favoring solid-state stacking interactions critical for charge transport in organic electronics .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) and palladium-catalyzed cross-coupling () are efficient for introducing complex substituents.
  • The target compound’s synthesis may require stringent anhydrous conditions due to the reactivity of the 3-oxo-indene carbonyl group.
Physicochemical Properties

Table 3: Experimental Data for Selected Compounds

Compound Name Melting Point (°C) Solubility Spectral Data (Key Peaks)
Target Compound 227–230* DCM, DMF, sparingly in H₂O IR: 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide)
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 107–108 Ethanol, acetone ¹H NMR (CDCl₃): δ 6.85 (s, thiophene)
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate N/A DCM, THF HRMS: m/z 302.56 [M+H]⁺

*Melting point inferred from structurally related compounds in .

Key Observations :

  • IR and NMR data for the coumarin derivative () confirm the presence of amide and ester functionalities, critical for structural validation.

Biological Activity

Methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an indene moiety and a thiophene ring. The molecular formula is C13H11NO3SC_{13}H_{11}NO_3S, and it has a molecular weight of 253.29 g/mol. Understanding the structure is crucial for elucidating its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that influence cell growth and apoptosis.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of indene can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Antibacterial Properties

The compound also displays antibacterial activity. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

Preliminary data indicate that this compound may possess anti-inflammatory properties. This could be attributed to its ability to modulate inflammatory cytokines and pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Antitumor Studies : A study published in Pharmaceutical Research demonstrated that indene derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Antibacterial Activity : Research published in Antimicrobial Agents and Chemotherapy reported that certain indene derivatives exhibited potent antibacterial effects against resistant strains of bacteria .
  • Anti-inflammatory Mechanisms : A study in Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of thiophene-containing compounds, suggesting that modifications to the thiophene ring could enhance their efficacy .

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
AntitumorSignificant reduction in tumor growth
AntibacterialInhibition of resistant strains
Anti-inflammatoryModulation of inflammatory cytokines

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